molecular formula C10H13NO4 B1242292 methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate

methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate

Cat. No.: B1242292
M. Wt: 211.21 g/mol
InChI Key: XZXCYBBAXJQLFQ-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate is a natural product found in Hirsutella nivea and Marasmiellus with data available.

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

Methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate and its derivatives have been explored in various synthetic and medicinal chemistry contexts. For instance, studies have focused on synthesizing novel molecules with potential anti-inflammatory properties (Moloney, 2001), and developing methods for the preparation of substituted pyridines (Danheiser, Renslo, Amos, & Wright, 2003). These compounds are often precursors for further chemical modifications leading to bioactive molecules.

2. Potential in Antihypertensive Activity

Some derivatives of this compound have been investigated for their antihypertensive activity. Research has shown the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to possess antihypertensive properties (Kumar & Mashelker, 2006).

3. Role in Developing Analgesics

The modification of the pyridine moiety in related molecules has been considered for optimizing the biological properties of certain compounds. For example, methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was investigated to enhance their analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

4. Applications in Synthesizing Heterocycles

This compound and its analogs have been used as scaffolds for the synthesis of various heterocyclic compounds. Research has been conducted on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful for creating highly functionalized isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate

InChI

InChI=1S/C10H13NO4/c1-6(12)9(13)7-3-4-8(11-5-7)10(14)15-2/h3-6,9,12-13H,1-2H3/t6-,9+/m0/s1

InChI Key

XZXCYBBAXJQLFQ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CN=C(C=C1)C(=O)OC)O)O

Canonical SMILES

CC(C(C1=CN=C(C=C1)C(=O)OC)O)O

Synonyms

CJ 14,877
CJ 14877
CJ-14,877
CJ-14877
CJ14877
methyl 5-(7,8-dihydroxypropyl)pyridine-2-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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